molecular formula C23H28N4O5S B13922672 tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B13922672
M. Wt: 472.6 g/mol
InChI Key: TYVKUOJWIYGGNY-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine and indole moieties, and the final tert-butyl esterification. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-((6-(5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the pyrimidine ring can interact with nucleic acids, affecting gene expression. The piperidine ring enhances the compound’s solubility and bioavailability, facilitating its biological effects .

Comparison with Similar Compounds

Similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share the piperidine or piperazine ring structure but differ in their functional groups and overall molecular architecture.

Properties

Molecular Formula

C23H28N4O5S

Molecular Weight

472.6 g/mol

IUPAC Name

tert-butyl 4-[6-(5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C23H28N4O5S/c1-23(2,3)32-22(28)26-10-8-17(9-11-26)31-21-14-20(24-15-25-21)27-12-7-16-13-18(33(4,29)30)5-6-19(16)27/h5-7,12-15,17H,8-11H2,1-4H3

InChI Key

TYVKUOJWIYGGNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)N3C=CC4=C3C=CC(=C4)S(=O)(=O)C

Origin of Product

United States

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